Iodoxybenzene

Descripción general

Descripción

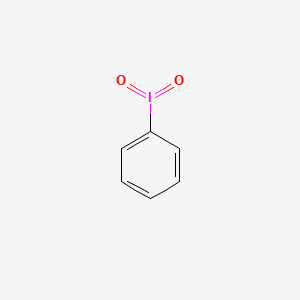

Yodobenceno, también conocido como yodoxibenceno, es un compuesto de yodo hipervalente con la fórmula química C6H5IO2. Es un sólido cristalino conocido por sus fuertes propiedades oxidantes. El yodobenceno es un miembro de la familia de los compuestos de yodilo, que se caracterizan por la presencia de un grupo funcional yodilo (-IO2). Este compuesto se utiliza comúnmente en la síntesis orgánica debido a su capacidad de facilitar diversas reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El yodobenceno se puede sintetizar mediante la oxidación del yodobenceno. Un método común implica el uso de periodato de sodio como oxidante. La reacción generalmente tiene lugar en un medio acuoso a temperaturas elevadas. La reacción general es la siguiente:

C6H5I+NaIO4→C6H5IO2+NaI

Otro método implica el uso de ácido peracético u óxido de cromo (VI) como agentes oxidantes en ácido acético glacial. Estas reacciones requieren un control cuidadoso de la temperatura y el tiempo de reacción para garantizar la conversión completa del yodobenceno a yodobenceno .

Métodos de producción industrial: La producción industrial de yodobenceno sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados permite un control preciso de las condiciones de reacción, garantizando un alto rendimiento y pureza del producto final. Las medidas de seguridad son cruciales debido a la naturaleza explosiva del yodobenceno a altas temperaturas.

Análisis De Reacciones Químicas

Tipos de reacciones: El yodobenceno principalmente experimenta reacciones de oxidación debido a sus fuertes propiedades oxidantes. También puede participar en reacciones de sustitución donde el grupo yodilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: El yodobenceno puede oxidar alcoholes a compuestos carbonílicos. Los reactivos comunes incluyen periodinano de Dess-Martin y ácido 2-yodoxibenzoico.

Sustitución: En las reacciones de sustitución, el yodobenceno puede reaccionar con nucleófilos como aminas y tioles en condiciones suaves.

Productos principales:

Oxidación: Los productos principales de las reacciones de oxidación que involucran yodobenceno son aldehídos, cetonas y ácidos carboxílicos.

Sustitución: Las reacciones de sustitución producen varios derivados de benceno funcionalizados dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

El yodobenceno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente oxidante en la síntesis orgánica, facilitando la formación de compuestos carbonílicos a partir de alcoholes.

Biología: Los derivados de yodobenceno se utilizan en la síntesis de moléculas biológicamente activas, incluidos los productos farmacéuticos.

Medicina: Se emplea en el desarrollo de agentes de diagnóstico y compuestos terapéuticos.

Industria: El yodobenceno se utiliza en la producción de productos químicos finos y como reactivo en varios procesos industriales

Mecanismo De Acción

El mecanismo de acción del yodobenceno implica la transferencia de átomos de oxígeno a los sustratos, lo que resulta en su oxidación. El grupo yodilo (-IO2) actúa como el agente oxidante, facilitando la conversión de alcoholes a compuestos carbonílicos. Los objetivos moleculares incluyen grupos hidroxilo en alcoholes, que se oxidan para formar aldehídos o cetonas. Las vías implicadas en estas reacciones son típicamente procesos concertados donde el grupo yodilo está directamente involucrado en la transferencia de átomos de oxígeno .

Compuestos similares:

Ácido 2-yodoxibenzoico (IBX): Un oxidante suave utilizado en la oxidación de alcoholes a aldehídos y cetonas.

Peridinano de Dess-Martin: Otro agente oxidante utilizado para propósitos similares al yodobenceno.

Yodosilbenceno: Un compuesto relacionado utilizado como oxidante suave y agente arilante.

Singularidad: El yodobenceno es único debido a sus fuertes propiedades oxidantes y su capacidad de facilitar una amplia gama de reacciones químicas en condiciones suaves. En comparación con otros compuestos de yodo hipervalente, el yodobenceno ofrece un equilibrio de reactividad y estabilidad, lo que lo convierte en un reactivo valioso tanto en entornos de laboratorio como industriales .

Comparación Con Compuestos Similares

2-Iodylbenzoic Acid (IBX): A gentle oxidant used in the oxidation of alcohols to aldehydes and ketones.

Dess-Martin Periodinane: Another oxidizing agent used for similar purposes as iodyl-benzene.

Iodosylbenzene: A related compound used as a mild oxidant and arylating agent.

Uniqueness: Iodyl-benzene is unique due to its strong oxidizing properties and its ability to facilitate a wide range of chemical reactions under mild conditions. Compared to other hypervalent iodine compounds, iodyl-benzene offers a balance of reactivity and stability, making it a valuable reagent in both laboratory and industrial settings .

Actividad Biológica

Iodoxybenzene, a hypervalent iodine compound, has garnered attention for its unique biological activity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound is characterized by its iodine atom in a higher oxidation state, which imparts distinct reactivity patterns compared to traditional iodine compounds. It primarily acts as an oxidizing agent, facilitating various chemical transformations. The mechanism of action typically involves single electron transfer (SET) processes, leading to the formation of radical cations that further react to yield desired products. This property is significant in the context of organic synthesis, where selective oxidation reactions are crucial.

Table 1: Comparison of Oxidative Reactions Involving this compound

Biological Activity and Toxicological Studies

Research indicates that this compound exhibits biological activity that may be leveraged for therapeutic purposes. Notably, its oxidizing properties can induce oxidative stress in cells, which has implications for cancer therapy. The radical species generated during its reactions can interact with cellular components, potentially leading to apoptosis in cancer cells.

Case Study: Genotoxicity Assessment

A systematic framework was developed to assess the genotoxic potential of this compound and similar compounds. This framework emphasizes the importance of understanding the mechanisms behind genetic damage induced by chemical exposure. In studies involving various aryl compounds, this compound was evaluated for its ability to induce genomic damage, contributing to insights on its safety profile and potential health risks associated with exposure.

Research Findings

- Oxidative Transformations : this compound has been shown to effectively oxidize a range of substrates under mild conditions, making it a valuable reagent in synthetic organic chemistry. Its ability to perform selective oxidations without harsh reagents is particularly noteworthy .

- Stability and Biodistribution : Investigations into the biodistribution of iodoxyaryl compounds revealed that this compound derivatives maintain stability in vivo, suggesting potential applications in radiopharmaceuticals . The stability against deiodination enhances their utility in medical imaging and targeted therapies.

- Mechanistic Insights : Studies have indicated that this compound can engage in complex redox reactions that may lead to the generation of reactive oxygen species (ROS). This property is being explored for its potential use in inducing oxidative stress in tumor cells as a therapeutic strategy .

Propiedades

IUPAC Name |

iodylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOLQESNFGCNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219869 | |

| Record name | Iodoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-33-3 | |

| Record name | Iodylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5D68AG7XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.